molecular formula C9H13BrClNO B2416222 3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride CAS No. 2230807-59-5

3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride

Cat. No.: B2416222
CAS No.: 2230807-59-5
M. Wt: 266.56
InChI Key: GGXFBPZHJRIYQE-UHFFFAOYSA-N
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Description

3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO·HCl. It is a white to off-white powder that is used in various scientific research applications. The compound is known for its unique structure, which includes an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-amino-2-(3-bromophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO.ClH/c10-9-3-1-2-7(4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXFBPZHJRIYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-phenylpropan-1-ol, undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the alpha position relative to the hydroxyl group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry

3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction reactions can convert it into amines or alcohols.
  • Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions :

Reaction TypeReagents
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
SubstitutionSodium azide (NaN₃), Potassium cyanide (KCN)

Biology

Research indicates that this compound may influence neurotransmitter levels, making it a candidate for neurological applications. Its interactions with neurotransmitter systems could lead to therapeutic effects in neurological disorders.

Biological Activity :

  • Neurotransmitter Systems : Potential interactions with neurotransmitter receptors.
  • Antimicrobial Properties : Exhibits promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.
Compound NameMIC (µg/mL)Target Pathogen
This compoundTBDStaphylococcus aureus
5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol16Mycobacterium tuberculosis
Pyrrole benzamide derivatives3.12 - 12.5Staphylococcus aureus, E. coli

Medicine

The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to induce cell death in cancerous cells has been noted in preliminary studies, suggesting cytotoxic effects on cancer cell lines.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

  • Neurotransmitter Interaction Studies : Investigated how the compound interacts with neurotransmitter receptors, indicating potential for treating neurological disorders.
  • Antimicrobial Activity Assessments : Evaluated against various pathogens, showing effectiveness against resistant strains.
  • Cytotoxicity Evaluations : Studies on cancer cell lines demonstrated potential for inducing apoptosis, warranting further research into its mechanisms.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2-(3-chlorophenyl)propan-1-ol hydrochloride
  • 3-Amino-2-(3-fluorophenyl)propan-1-ol hydrochloride
  • 3-Amino-2-(3-methylphenyl)propan-1-ol hydrochloride

Uniqueness

3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be easily substituted with other functional groups, providing versatility in synthetic applications.

Biological Activity

3-Amino-2-(3-bromophenyl)propan-1-ol hydrochloride, a compound with the molecular formula C₉H₁₂BrClNO, exhibits significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, potential therapeutic applications, and relevant studies.

Structural Overview

The compound is characterized by a bromophenyl group attached to a propanol backbone, contributing to its unique reactivity and biological profile. Its molecular weight is approximately 266.56 g/mol, and it appears as a white to yellow solid.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter levels could make it a candidate for further development in neuropharmacology.

Antimicrobial Properties

Preliminary studies have shown that this compound possesses antimicrobial properties, demonstrating effectiveness against various bacterial strains. This aspect highlights its potential use in developing new antibacterial agents.

Cytotoxic Effects

In vitro studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines. For instance, research has indicated that it may reduce cell viability in cancerous cells, although further studies are necessary to elucidate the mechanisms involved and assess its safety profile .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-1-(3-bromophenyl)propan-1-olC₉H₁₂BrNOLacks chiral center at propanol position
(S)-3-Amino-3-(4-bromophenyl)propan-1-olC₉H₁₃BrNODifferent stereochemistry and phenyl substitution
2-Amino-2-(3-bromophenyl)ethanolC₉H₁₃BrNOContains an ethylene glycol backbone instead of propanol

The unique bromination pattern and the presence of both amino and hydroxyl functional groups in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Research focusing on the compound's interaction with neurotransmitter systems has shown promise for neurological applications. The modulation of neurotransmitter levels could lead to therapeutic benefits in conditions like depression or anxiety disorders.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound revealed that it effectively inhibited the growth of specific bacterial strains, indicating its potential as an antibacterial agent.
  • Cytotoxicity in Cancer Research : In vitro assays demonstrated that this compound reduced the viability of cancer cells significantly, suggesting its potential as an anticancer agent. Further investigations are required to understand its mechanism of action and optimize its efficacy against various cancer types .

Q & A

Basic: What are the common synthetic routes for preparing 3-amino-2-(3-bromophenyl)propan-1-ol hydrochloride?

Methodological Answer:
The synthesis typically involves:

Bromophenyl Precursor Activation : Start with 3-bromophenylpropane derivatives. For example, halogenation or coupling reactions (e.g., Suzuki-Miyaura) to introduce the bromophenyl group .

Amination : Introduce the amino group via reductive amination or nucleophilic substitution. Sodium borohydride or lithium aluminum hydride are common reducing agents for imine intermediates .

Hydrochloride Formation : Treat the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and crystallinity .

Purification : Use column chromatography or recrystallization to achieve >95% purity, as reported for structurally similar compounds .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Methodological Answer:

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. For example, impurities <5% are acceptable for biological assays .
  • Structural Confirmation :
    • NMR : 1H^1H- and 13C^{13}C-NMR verify the bromophenyl group (δ 7.2–7.8 ppm for aromatic protons) and amino-propanol backbone (δ 3.5–4.0 ppm for hydroxyl and amine groups) .
    • Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 278.5 for C9_9H11_{11}BrClNO) .

Basic: What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : The hydrochloride salt improves water solubility (~50 mg/mL at 25°C). For organic solvents, use DMSO or ethanol (solubility >10 mM) .
  • Stability :
    • Store at -20°C in airtight, light-protected containers to prevent degradation.
    • Avoid prolonged exposure to moisture; lyophilization is recommended for long-term storage .

Advanced: How does stereochemistry influence the biological activity of this compound?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate enantiomers. For example, (R)- and (S)-isomers may show divergent receptor binding affinities .
  • Activity Correlation : Test enantiomers in receptor assays (e.g., GPCRs). A 2022 study on a similar compound showed a 10-fold difference in IC50_{50} between enantiomers due to steric hindrance .

Advanced: What strategies resolve contradictory data in receptor-binding studies involving this compound?

Methodological Answer:

Assay Optimization :

  • Use radioligand binding assays with 3H^3H-labeled analogs to reduce nonspecific binding .
  • Validate results across multiple cell lines (e.g., HEK293 vs. CHO cells) to rule out cell-specific artifacts .

Data Triangulation : Combine SPR (surface plasmon resonance) for kinetic analysis and ITC (isothermal titration calorimetry) for thermodynamic validation .

Advanced: How can researchers develop robust analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

LC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 278.5 → 198.3 (quantifier) and 278.5 → 154.1 (qualifier) .

Validation Parameters :

  • Linearity (R2^2 > 0.99 over 1–1000 ng/mL).
  • Recovery rates >85% in plasma or tissue homogenates via SPE (solid-phase extraction) .

Advanced: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Bottlenecks :
    • Low yields in reductive amination steps (<40%). Optimize stoichiometry (amine:ketone = 1.2:1) and use catalytic hydrogenation for safer scaling .
  • Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) to reduce costs .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

  • ADME Prediction : Use tools like SwissADME to predict logP (optimal range: 1–3) and blood-brain barrier permeability .
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to identify key interactions with target receptors (e.g., hydrogen bonding with Ser203 in β-adrenergic receptors) .

Advanced: What are the best practices for reconciling discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

Metabolite Profiling : Identify active metabolites via LC-MS. For example, hepatic CYP450-mediated oxidation may enhance in vivo activity .

PK/PD Modeling : Use non-compartmental analysis to correlate plasma concentrations (AUC) with effect duration .

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